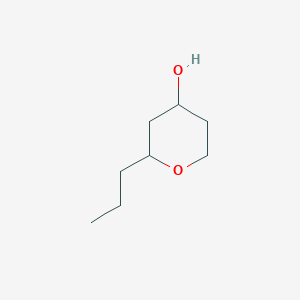

2-Propyloxan-4-ol

Description

Structural Significance of Substituted Tetrahydropyran Derivatives in Organic Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif found in a vast array of biologically active natural products, including polyether antibiotics and pheromones. cuni.czrsc.org This has spurred significant interest in the synthesis of substituted THP derivatives within the field of organic chemistry. rsc.org The specific arrangement of substituents on the THP ring can lead to compounds with a wide range of biological activities.

For instance, substituted tetrahydrofuran derivatives, which are structurally similar five-membered ring compounds, have been designed and synthesized as potent inhibitors of the HIV-1 protease. rsc.orgnih.gov The design of these molecules aims to enhance interactions with the enzyme's active site. rsc.org Similarly, the tetrahydropyran framework is a key component in some pharmaceuticals and can be found in certain fragrance molecules. ontosight.ai The development of synthetic methodologies to create polysubstituted tetrahydropyrans with precise stereocontrol is an active area of research, as many natural products containing these motifs are difficult to isolate in large quantities.

Overview of Research Trajectories for Tetrahydropyran-4-ols

Research into tetrahydropyran-4-ols, a subclass of THP derivatives that includes 2-propyloxan-4-ol, often focuses on their synthesis and potential applications. The Prins cyclization is a key acid-catalyzed reaction used to form the tetrahydropyran ring from an aldehyde and a homoallylic alcohol. cuni.czresearchgate.net Researchers have explored various catalysts, including both Brønsted and Lewis acids, as well as heterogeneous catalysts like zeolites and clays, to improve the efficiency and stereoselectivity of this reaction. researchgate.netacs.org

The development of one-pot, multi-component reactions, such as the Prins-Friedel-Crafts reaction, allows for the synthesis of complex 4-aryltetrahydropyran derivatives in a single step. cuni.czresearchgate.net These methods are often pursued with a focus on "green chemistry" principles, aiming to replace hazardous chemicals with more environmentally benign alternatives. rsc.org Furthermore, tetrahydropyran-4-ones, which are closely related oxidized forms of tetrahydropyran-4-ols, are valuable building blocks in organic synthesis, used in the preparation of more complex molecules and protecting groups for alcohols. chemicalbook.com

Academic and Research Focus on this compound

Specific academic research has identified this compound as a byproduct in certain catalytic reactions. For example, in the one-pot, three-component Prins-Friedel-Crafts (PFC) reaction used to synthesize 4-aryltetrahydropyrans, this compound can be formed. cuni.cz This reaction is catalyzed by zeolites, and studies have shown that the properties of the catalyst, such as the strength and accessibility of its acid sites, can influence the product distribution. rsc.orgresearchgate.net

In studies using hierarchical Beta zeolites, it was found that acid sites with higher strength can promote the formation of byproducts like this compound. rsc.orgresearchgate.netresearchgate.net This occurs due to the strong adsorption of bulky oxygen-containing intermediates or products onto these strong acid sites. rsc.org The formation of this compound was particularly noted when using zeolites with well-developed mesoporosity. cuni.cz This research highlights the role of catalyst design in controlling the selectivity of complex organic transformations and minimizing the formation of undesired side products.

Propriétés

IUPAC Name |

2-propyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLNRKWRYCCJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300333 | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-46-5 | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2-propyloxan-4-ol and Its Stereoisomers

Strategies for Oxane Ring Formation with Emphasis on C2 and C4 Functionalization

The formation of the oxane (tetrahydropyran) ring with specific substituents at the C2 and C4 positions can be achieved through several powerful synthetic methodologies. These include the Prins cyclization, intramolecular oxa-Michael additions, ring-closing metathesis, and hetero-Diels-Alder reactions. Each of these strategies offers unique advantages for accessing 2-propyloxan-4-ol and its various stereoisomers.

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, stands as a direct and widely utilized method for synthesizing tetrahydropyran derivatives. researchgate.netthieme-connect.com This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization to form the six-membered ring. organic-chemistry.orgbeilstein-journals.org The nature of the acid catalyst and the reaction conditions can significantly influence the stereochemical outcome and the identity of the substituent at the C4 position. nih.govorganic-chemistry.org

A variety of catalytic systems have been developed to promote the Prins cyclization, offering milder conditions and improved selectivity compared to classical strong acid catalysis. ias.ac.inthieme-connect.com These systems are crucial for the synthesis of 2-propyltetrahydropyran-4-ol, where butyraldehyde (propanal's close relative) would react with a suitable homoallylic alcohol.

Brønsted Acids: While traditional Brønsted acids like HCl and H2SO4 can be used, they often lead to a mixture of products and require harsh conditions. ias.ac.in More modern approaches utilize highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids, which can catalyze asymmetric Prins cyclizations with high yields and enantioselectivities. organic-chemistry.org Triflic acid has also been shown to be effective in catalyzing the diastereoselective synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans. researchgate.net

Metal Catalysts: A wide range of metal-based catalysts have been employed to improve the efficiency and selectivity of the Prins cyclization.

Phosphomolybdic Acid (PMA): This heteropoly acid is an inexpensive and commercially available solid acid catalyst that efficiently promotes the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature. thieme-connect.comorganic-chemistry.org This method is noted for its high yields (80–92%), all-cis selectivity, and environmentally friendly nature. thieme-connect.comorganic-chemistry.org The reaction proceeds via a chair-like transition state of an (E)-oxocarbenium ion, leading to the cis-selective attack of water. organic-chemistry.org

Rhenium(VII) Complexes: Complexes such as O3ReOSiPh3, Re2O7, and aqueous perrhenic acid are highly effective catalysts for the Prins cyclization, particularly with aromatic and α,β-unsaturated aldehydes. nih.govacs.orgorganic-chemistry.orgnih.gov These catalysts operate under mild conditions and avoid the use of strong acids, offering the advantage of direct formation of the 4-hydroxy THP product without a separate hydrolysis step. nih.govacs.org The proposed mechanism involves the formation of a perrhenate ester, followed by solvolysis, cyclization, and catalyst regeneration. nih.govacs.org

Indium(III) Chloride (InCl3): InCl3 is a mild Lewis acid that mediates the cyclization of homoallylic alcohols with aldehydes to produce polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. organic-chemistry.orgresearchgate.net It has been successfully used in the synthesis of diterpene-tetrahydropyran hybrids. researchgate.net The use of In(OTf)3 with trimethylsilyl halide as an additive can overcome issues of epimerization. nih.gov

Interactive Data Table: Comparison of Catalytic Systems in Prins Cyclization

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acids (e.g., Triflic Acid) | Mild conditions | High diastereoselectivity for specific substrates researchgate.net | Can lead to side reactions with sensitive substrates |

| Phosphomolybdic Acid (PMA) | Water, room temperature | High yields, cis-selectivity, environmentally friendly, reusable thieme-connect.comorganic-chemistry.org | Primarily effective for all-cis products organic-chemistry.org |

| Rhenium(VII) Complexes | Mild conditions, various solvents | High stereoselectivity, avoids strong acids, direct alcohol product nih.govacs.orgorganic-chemistry.org | Can be expensive |

| Indium(III) Chloride (InCl3) | Mild conditions | High yields, excellent diastereoselectivity, overcomes epimerization with additives organic-chemistry.orgresearchgate.netnih.gov | May require additives for optimal performance nih.gov |

The structure of both the aldehyde and the homoallylic alcohol plays a critical role in the outcome of the Prins cyclization. For the synthesis of this compound, butyraldehyde would be the required aldehyde. The choice of the homoallylic alcohol would then determine the substitution pattern on the rest of the ring.

Optimization of the reaction often involves preventing side reactions such as racemization, which can occur through a reversible 2-oxonia-Cope rearrangement. nih.gov The use of α-acetoxy ethers as masked aldehydes in the presence of Lewis acids like BF3·OEt2 can prevent this loss of optical purity. nih.gov Furthermore, the electronic nature of the aldehyde is important; aromatic aldehydes often show better selectivity than aliphatic aldehydes when using rhenium catalysts. organic-chemistry.org For the synthesis of this compound, careful selection of the homoallylic alcohol and reaction conditions is necessary to favor the desired stereoisomer and prevent unwanted side reactions.

The intramolecular oxa-Michael addition is another powerful strategy for the synthesis of tetrahydropyran rings. arkat-usa.org This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl system. arkat-usa.org For the synthesis of a this compound precursor, a substrate such as a δ-hydroxy-α,β-unsaturated ketone or ester would be required.

This cyclization can be catalyzed by both Brønsted and Lewis acids, with Brønsted acids often showing higher efficiency. arkat-usa.org The reaction can be performed under solvent-free and microwave irradiation conditions, offering an environmentally benign and rapid method for the synthesis of substituted dihydrofurans, and by extension, tetrahydropyrans after further transformations. arkat-usa.org Chiral potassium catalysts derived from crown ethers have also been developed for the asymmetric intramolecular oxa-Michael addition of α,β-unsaturated esters, providing access to enantiomerically enriched products. chemrxiv.org

Ring-closing metathesis (RCM) is a versatile method for the formation of cyclic alkenes, including those that can serve as precursors to this compound. organic-chemistry.orgwikipedia.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule containing two terminal alkenes. organic-chemistry.org For the synthesis of a this compound precursor, a diene substrate containing an appropriately placed oxygen atom would be required. Subsequent hydrogenation or dihydroxylation of the resulting cyclic alkene would yield the desired saturated and functionalized tetrahydropyran.

RCM is valued for its tolerance of a wide range of functional groups and its ability to form rings of various sizes. organic-chemistry.orgwikipedia.org The driving force for the reaction is often the removal of volatile ethylene gas. organic-chemistry.org This methodology has been successfully applied to the synthesis of various nitrogen and oxygen heterocycles. wikipedia.org For instance, prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield 3,6-dihydro-2H-pyrans, which are valuable intermediates. beilstein-journals.org

The hetero-Diels-Alder reaction is a [4+2] cycloaddition where either the diene or the dienophile contains a heteroatom, such as oxygen. organic-chemistry.orgwikipedia.org This reaction provides a powerful route to six-membered heterocycles, including the dihydropyran precursors to this compound. organic-chemistry.orgwikipedia.org In a typical scenario for pyran synthesis, an activated carbonyl compound (the dienophile) reacts with a conjugated diene. organic-chemistry.org

For example, the reaction of an electron-rich diene with an aldehyde can lead to the formation of a dihydropyran ring. Subsequent reduction of the double bond would yield the desired tetrahydropyran. The hetero-Diels-Alder reaction can be promoted by Lewis acids and can proceed with a high degree of stereoselectivity. nih.gov This method is particularly useful for creating highly functionalized pyran systems that can be further elaborated to complex natural products.

Catalytic Systems in Prins Cyclization for 2-Propyltetrahydropyran-4-ol Synthesis (e.g., Brønsted Acids, Metal Catalysts, Phosphomolybdic Acid, Rhenium(VII) Complexes, Indium(III) Chloride)

Cyclization via Oxocarbenium Ions and Related Intermediates

The Prins cyclization and related reactions that proceed through oxocarbenium ion intermediates are powerful tools for the synthesis of tetrahydropyran rings. cuni.czresearchgate.netbu.edu These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org The resulting oxocarbenium ion undergoes an intramolecular cyclization, which is then trapped by a nucleophile to afford the tetrahydropyran product. bu.edu

One strategy involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to mediate the formation of oxocarbenium ions from benzylic and allylic ethers, leading to heterocycles with high diastereocontrol. nih.gov This oxidative method is complementary to traditional Prins-based approaches and is advantageous for its tolerance of acid-labile functional groups. nih.gov The generation of the oxocarbenium ion can also be achieved through the cleavage of an acyclic acetal. colorado.edu

The reaction conditions and the nature of the substrates and catalysts play a crucial role in the efficiency and selectivity of the cyclization. For instance, the use of phosphomolybdic acid in water provides an environmentally friendly and high-yielding method for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives. organic-chemistry.org In some cases, the reaction can proceed through a cascade mechanism, such as a Prins/Friedel-Crafts cyclization, to generate more complex structures in a single operation. researchgate.net

| Catalyst/Reagent | Substrates | Key Features |

| FeCl3 | Enantioselective ene reaction product | Completely OH-selective Prins cyclization, excellent stereoselectivity. researchgate.net |

| Phosphomolybdic acid (PMA) | Homoallylic alcohols, aldehydes | Aqueous conditions, high yields, all-cis selectivity. organic-chemistry.org |

| DDQ | Benzylic and allylic ethers | Oxidative C-H bond activation, high diastereocontrol, tolerance of acid-labile groups. nih.gov |

| InCl3 | Homoallylic alcohol, crotonaldehyde | Highly diastereoselective, formation of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu |

| BF3·Et2O | δ,ϵ-unsaturated alcohols, arylacetaldehydes | Tandem Prins/Friedel-Crafts cascade, formation of tricyclic products. researchgate.net |

Metal-Mediated and Other Cyclization Strategies for Tetrahydropyranols

Metal-mediated cyclization reactions offer alternative and often highly selective routes to tetrahydropyranols. Lewis acids such as FeCl3, Sc(OTf)3, and BF3·Et2O are commonly employed to catalyze Prins-type cyclizations. researchgate.netresearchgate.net For example, FeCl3 has been shown to be a highly effective catalyst for the completely OH-selective Prins cyclization, affording 4-hydroxy-tetrahydropyrans with excellent stereoselectivities. researchgate.net

Zeolites, particularly hierarchical zeolites with well-developed mesoporosity, have emerged as promising catalysts for cascade reactions like the Prins–Friedel–Crafts reaction. cuni.czresearchgate.netresearchgate.net These solid acid catalysts can facilitate the formation of bulky intermediates and products, and their catalytic activity can be tuned by modifying their acidic properties. cuni.cz The use of hierarchical Beta zeolites in the one-pot reaction of butyraldehyde, 3-buten-1-ol, and anisole has been shown to produce 4-aryltetrahydropyrans, with this compound being a potential byproduct. researchgate.netresearchgate.net

Other metal-based systems, such as those involving bismuth(III) bromide, can also promote the cyclization. In one instance, 4-benzyloxy-3-fluorobenzaldehyde reacts with 2-vinyl-pentan-1-ol in the presence of bismuth(III) bromide to yield 2-(4-benzyloxy-3-fluorophenyl)-4-bromo-5-propyl-tetrahydropyran. google.com

| Catalyst/Mediator | Reaction Type | Key Features |

| FeCl3 | Prins Cyclization | High OH-selectivity and stereoselectivity. researchgate.net |

| Hierarchical Beta Zeolites | Prins–Friedel–Crafts | One-pot cascade reaction, formation of bulky products. cuni.czresearchgate.netresearchgate.net |

| Bismuth(III) bromide | Prins-type Cyclization | Used in the synthesis of functionalized tetrahydropyrans. google.com |

| Lewis Acids (e.g., Sc(OTf)3, BF3·Et2O) | Prins Cyclization | Widely used for the synthesis of tetrahydropyrans. researchgate.netresearchgate.net |

Stereoselective and Asymmetric Synthesis of this compound

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. Diastereoselective and enantioselective strategies are employed to access specific stereoisomers with high purity.

Diastereoselective Approaches in 2-Propyltetrahydropyran-4-ol Synthesis

Diastereoselectivity in the synthesis of 2-propyltetrahydropyran-4-ol derivatives is often achieved by controlling the geometry of olefin precursors, exploiting pseudo-axial additions in chair-like transition states, and employing domino reactions. The Prins cyclization, for example, can exhibit high diastereoselectivity, often leading to the formation of cis-substituted tetrahydropyrans. organic-chemistry.org This is attributed to the cyclization proceeding through a chair-like transition state where the substituents prefer to occupy equatorial positions to minimize steric hindrance. organic-chemistry.org

The use of enecarbamates in Prins cyclizations has been shown to provide all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones with high diastereoselectivity. bu.edu This approach was successfully applied in a formal total synthesis of (+)-ratjadone A. bu.edu Similarly, an FeCl3-catalyzed Prins cyclization of an enantioselective ene reaction product yielded 4-hydroxyl-tetrahydropyrans with excellent diastereoselectivities (up to >99:1 dr). researchgate.net

Domino or cascade reactions, such as the tandem Prins/Friedel-Crafts cyclization, can establish multiple stereocenters in a single operation with high stereocontrol. researchgate.net

Enantioselective Strategies Towards Chiral this compound Derivatives

The development of enantioselective methods to synthesize chiral this compound derivatives is crucial for accessing optically pure compounds. chiralpedia.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Asymmetric counteranion-directed catalysis using a confined imidodiphosphorimidate (IDPi) catalyst has been shown to be effective for the enantioselective synthesis of substituted oxygen heterocycles, including tetrahydropyrans, from lactol acetates and enol silanes. mpg.de This method proceeds through a non-stabilized, aliphatic, cyclic oxocarbenium ion intermediate paired with the confined chiral counteranion, leading to high enantioselectivities. mpg.de

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones represents another powerful strategy for constructing chiral rings. rsc.org While demonstrated for seven-membered rings, the principles can be extended to the synthesis of other chiral heterocycles.

Furthermore, the resolution of racemic mixtures is a classic approach to obtaining enantiomerically pure compounds. For instance, a secondary alcohol precursor to a tetrahydropyran was resolved via the formation of a (+)-acetylmandelate ester. soton.ac.uk

| Strategy | Catalyst/Reagent | Key Features |

| Asymmetric Counteranion-Directed Catalysis | Imidodiphosphorimidate (IDPi) catalyst | Enantioselective synthesis from lactol acetates and enol silanes. mpg.de |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Rhodium/chiral ligand | Construction of chiral rings with high regio- and enantioselectivities. rsc.org |

| Resolution of Racemates | (+)-Acetylmandelate ester | Separation of enantiomers of a secondary alcohol precursor. soton.ac.uk |

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | Provides access to chiral lactams which can be precursors. rsc.org |

Functional Group Transformations and Derivatization Strategies in this compound Synthesis

The synthesis of this compound and its derivatives often involves a series of functional group transformations and derivatizations to install the desired substituents and stereocenters. elsevier.com These transformations can be performed on the starting materials, intermediates, or the final tetrahydropyran ring.

A common strategy involves the conversion of an alkene to an alcohol or a halide, which can then participate in the cyclization reaction. youtube.com For example, a homoallylic alcohol, a key precursor for the Prins cyclization, can be synthesized from an aldehyde through a Wittig reaction followed by reduction. ucla.edu

Once the tetrahydropyran ring is formed, the functional groups can be further manipulated. For instance, a ketone at the C4 position can be reduced to an alcohol. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and the existing stereocenters in the molecule. bu.edu Conversely, a hydroxyl group can be oxidized to a ketone using reagents like the Dess-Martin periodinane. soton.ac.uk

Ester groups can be hydrolyzed to carboxylic acids, and amides can be formed. soton.ac.uk The hydroxyl group at C4 can also be protected with a suitable protecting group, such as a silyl ether, to allow for selective reactions at other positions of the molecule. ucla.edu These transformations are essential for the elaboration of the basic this compound scaffold into more complex target molecules. elsevier.com

Methodologies for Introducing the Propyl Group at C2

The introduction of an alkyl substituent at the C2 position of the tetrahydropyran ring is a critical step in the synthesis of this compound. Several modern synthetic methods can achieve this with varying degrees of stereocontrol.

Prins Cyclization: The Prins cyclization is a powerful and widely used method for constructing tetrahydropyran rings. researchgate.net It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.net For the synthesis of this compound, butyraldehyde would serve as the carbonyl component to introduce the propyl group at the C2 position. The reaction with 3-buten-1-ol in the presence of a Brønsted or Lewis acid catalyst can lead to the formation of the desired tetrahydropyranol. researchgate.netrsc.org The stereochemical outcome at C2 and C4 is influenced by the reaction conditions, including the nature of the catalyst and the temperature. researchgate.net For instance, the use of certain catalysts can favor the formation of specific diastereomers.

| Catalyst | Aldehyde | Homoallylic Alcohol | Product | Diastereoselectivity | Reference |

| BF₃·Et₂O | Butyraldehyde | 3-buten-1-ol | This compound | Varies with conditions | eurekaselect.com |

| Hierarchical Beta zeolites | Butyraldehyde | 3-buten-1-ol | This compound | Moderate to good | rsc.org |

Intramolecular Allylation: A highly stereoselective approach to 2,4-disubstituted tetrahydropyrans involves the intramolecular allylation of an aldehyde. organic-chemistry.orgacs.org This strategy provides excellent control over the relative stereochemistry. The synthesis would commence with the coupling of a suitable propyl-containing fragment to a precursor that, upon cyclization, forms the tetrahydropyran ring. For example, a (Z)-allylsilane tethered to an aldehyde can undergo Brønsted acid-activated cyclization to yield the tetrahydropyran with high 1,4-stereoinduction. organic-chemistry.orgacs.org

Acid-Catalyzed Cyclization of Allylsilyl Alcohols: Another efficient method for the stereoselective synthesis of polysubstituted THPs is the acid-mediated cyclization of allylsilyl alcohols. This approach can create tetrahydropyran derivatives with excellent diastereoselectivity (>95:5). The synthesis of a 2-propyl substituted analogue would involve an allylsilyl alcohol precursor where the silyl group directs the cyclization to form the desired product stereoselectively.

Transformations Involving the C4-Hydroxyl Group (e.g., Protection Strategies, Activation for Further Reactions)

The C4-hydroxyl group in this compound is a key functional handle for further synthetic manipulations. Its strategic protection and activation are crucial for the synthesis of more complex molecules.

Protection Strategies: The protection of the C4-hydroxyl group is often necessary to prevent its interference in subsequent reaction steps. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu

Tetrahydropyranyl (THP) Ethers: A common strategy for protecting alcohols is the formation of a tetrahydropyranyl (THP) ether. organic-chemistry.org This is achieved by reacting the alcohol with dihydropyran under acidic conditions. organic-chemistry.org While effective, this method introduces an additional stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org

Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used protecting groups for alcohols. uwindsor.ca They are generally stable to a wide range of non-acidic reaction conditions and can be selectively removed using fluoride reagents like tetrabutylammonium fluoride (TBAF). uwindsor.ca The steric bulk of the silyl group can also influence the stereochemical outcome of subsequent reactions.

Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions. uwindsor.ca They are typically introduced via a Williamson ether synthesis and can be removed by hydrogenolysis. uwindsor.ca

p-Methoxybenzyl (PMB) Ethers: The p-methoxybenzyl (PMB) ether offers an advantage over the benzyl ether as it can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leaving other protecting groups intact. uwindsor.ca

| Protecting Group | Introduction Reagent | Removal Conditions | Stability | Reference |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Acidic hydrolysis | Basic conditions, Organometallics | organic-chemistry.org |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF | Most non-acidic conditions | uwindsor.ca |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Acidic and basic conditions | uwindsor.ca |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, H₂/Pd-C | Acidic and basic conditions | uwindsor.ca |

Activation for Further Reactions: The C4-hydroxyl group can be activated to facilitate nucleophilic substitution or elimination reactions.

Mesylation/Tosylation: Conversion of the hydroxyl group to a mesylate or tosylate transforms it into a good leaving group for SN2 reactions. This allows for the introduction of a variety of nucleophiles at the C4 position with inversion of stereochemistry. rsc.org

Appel Reaction: The Appel reaction, using triphenylphosphine and a carbon tetrahalide, can convert the alcohol into the corresponding alkyl halide, which can then undergo further substitution reactions. acs.org

Synthesis of Advanced this compound Intermediates

The synthesis of advanced intermediates derived from this compound opens pathways to more complex molecular architectures.

One strategy involves a Prins-type cyclization followed by further functionalization. For instance, a one-pot, three-component reaction of butyraldehyde, an allyl silane, and a nucleophile like ammonium thiocyanate (NH₄SCN) in the presence of a Lewis acid can generate a 4-functionalized 2-propyloxan derivative directly. eurekaselect.com This provides a rapid entry to intermediates where the C4 position is substituted with a group amenable to further transformations.

Another advanced approach is the stereospecific ring-opening of a suitably substituted tetrahydropyran. For example, an aryl-substituted tetrahydropyran can undergo nickel-catalyzed Kumada-type cross-coupling with Grignard reagents to furnish acyclic alcohols with high diastereoselectivity. escholarship.org Applying this logic in reverse, a precursor could be designed to cyclize into a this compound derivative that can then be used in subsequent complexity-building reactions.

The synthesis of intermediates with defined stereochemistry is paramount. For example, the stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans has been achieved with high control, which can be adapted for this compound systems by choosing the appropriate starting materials. escholarship.org A modular three-step synthesis of polyketide analogs, for instance, allows for the alteration of substituents at the C2, C4, and C6 positions through the use of commercially available aldehydes, arylboronic acids, and homoallylic alcohols, respectively. escholarship.org This highlights the potential for creating a library of advanced this compound intermediates for various applications.

Stereochemical and Conformational Analysis of 2-propyloxan-4-ol

Conformational Preferences of the 2-Propyltetrahydropyran-4-ol Ring System

The spatial arrangement of the atoms in the 2-propyloxan-4-ol molecule is not static. The tetrahydropyran ring can adopt several conformations, with significant energy differences between them. The presence of propyl and hydroxyl substituents further influences the conformational equilibrium.

The tetrahydropyran ring, analogous to cyclohexane, is not planar. To alleviate angle strain and torsional strain (eclipsing interactions), it adopts puckered conformations. libretexts.org The most stable and predominant conformation is the chair form . ic.ac.uknumberanalytics.com In this arrangement, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. libretexts.org

Other non-planar conformations, such as the boat and twist-boat (or skew-boat), are significantly higher in energy. The boat conformation is destabilized by two main factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain between the two "flagpole" hydrogens, which are positioned in close proximity to each other. libretexts.org The energy difference between the chair and boat conformations in cyclohexane is approximately 30 kJ/mol (about 7 kcal/mol), making the chair form vastly more populated at room temperature. libretexts.orgnumberanalytics.com The twist-boat conformation is a lower-energy alternative to the boat form as it reduces both the flagpole interactions and torsional strain, but it remains considerably less stable than the chair conformation. libretexts.org For the oxane (tetrahydropyran) ring, the energy barrier for the interconversion of the two possible chair forms is approximately 10 kcal/mol. ic.ac.uk

In substituted tetrahydropyrans like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the resulting conformations is dictated by several factors, including steric hindrance and stereoelectronic effects.

Generally, substituents prefer the more spacious equatorial position to avoid destabilizing steric interactions with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). For the this compound molecule, two substituents must be considered:

2-Propyl Group: An alkyl group at the C-2 position, adjacent to the ring oxygen, has a strong preference for the equatorial position. High-level computational studies on 2-methyltetrahydropyran show that the equatorial conformer is more stable than the axial one by approximately 2.83 kcal/mol. acs.orgmst.edu This strong preference arises because an axial alkyl group would experience significant 1,3-diaxial steric strain, and unlike electronegative substituents, it does not benefit from a stabilizing anomeric effect. wikipedia.orgscripps.edu The larger propyl group would exhibit an even greater preference for the equatorial position.

4-Hydroxyl Group: A hydroxyl group at the C-4 position is remote from the ring oxygen, and its conformational preference is similar to that in cyclohexane. It also favors the equatorial position to minimize steric strain, with a conformational energy (A-value) of approximately 0.5-1.0 kcal/mol.

Considering these preferences, the most stable stereoisomer of this compound would be the one that allows both the propyl and hydroxyl groups to reside in equatorial positions simultaneously. This occurs in the trans-diastereomer. The cis-diastereomer would be forced to adopt a conformation where one substituent is equatorial and the other is axial, resulting in a higher energy state.

| Stereoisomer | Conformation 1 (Substituent Positions) | Conformation 2 (After Ring Flip) | Predicted Most Stable Conformer |

|---|---|---|---|

| trans-(2,4) | 2-propyl (eq), 4-hydroxyl (eq) | 2-propyl (ax), 4-hydroxyl (ax) | Diequatorial |

| cis-(2,4) | 2-propyl (eq), 4-hydroxyl (ax) | 2-propyl (ax), 4-hydroxyl (eq) | 2-propyl (ax), 4-hydroxyl (eq)* |

*The predicted preference is based on the larger steric demand of the propyl group compared to the hydroxyl group, making the conformation with the axial propyl group less favorable.

Analysis of Chair and Boat Conformations in Substituted Oxanes

Determination of Relative and Absolute Stereochemistry in this compound Derivatives (e.g., Methods Utilizing Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

Elucidating the precise three-dimensional arrangement of atoms in this compound requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful and commonly employed methods for this purpose. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the relative stereochemistry and preferred conformation in solution. msu.edu The key parameters are the proton-proton coupling constants (3JHH), which are highly sensitive to the dihedral angle between the coupled protons. According to the Karplus relationship, the magnitude of the coupling constant between vicinal protons (on adjacent carbons) is largest when they have a dihedral angle of 180° (anti-periplanar), which is characteristic of a trans-diaxial relationship in a chair conformation.

Large Coupling Constants (3Jaa ≈ 8–13 Hz): Indicate a diaxial relationship between two protons.

Small Coupling Constants (3Jae, 3Jee ≈ 1–5 Hz): Indicate axial-equatorial or diequatorial relationships.

By analyzing the coupling patterns of the protons on the tetrahydropyran ring (specifically H2, H3, H4, and H5), one can deduce their relative orientations and thus establish the conformation of the ring and the relative stereochemistry (cis or trans) of the substituents. rsc.org

X-ray Crystallography provides the most definitive and unambiguous determination of molecular structure in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis yields a three-dimensional electron density map, from which the precise positions of all atoms can be determined. This provides exact data on bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry, as well as the preferred conformation in the crystal lattice. researchgate.netmdpi.com Often, a derivative of the parent alcohol is prepared to facilitate the growth of high-quality crystals suitable for X-ray analysis. beilstein-journals.org

Impact of Stereochemistry on Reactivity Profiles of this compound

The stereochemical configuration of this compound has a profound influence on its chemical reactivity, particularly at the hydroxyl group. The accessibility of the -OH group and the geometric relationship between the substituents and adjacent atoms dictate the feasibility and outcome of many chemical reactions.

The reactivity of the hydroxyl group is highly dependent on whether it is in an axial or equatorial position.

Steric Accessibility: An equatorial hydroxyl group is generally more sterically accessible to incoming reagents than an axial one, which is shielded by the two other syn-axial atoms (atoms at the 1 and 3 positions relative to the hydroxyl's carbon). Consequently, reactions involving bulky reagents, such as esterification or etherification, often proceed faster for the equatorial isomer.

Elimination Reactions: The stereochemistry is crucial for elimination reactions (e.g., dehydration). E2-type eliminations proceed most efficiently via an anti-periplanar transition state, which requires the leaving group (or a functionalized version of the hydroxyl group) and a neighboring proton to be in a trans-diaxial arrangement. A stereoisomer with an axial hydroxyl group may undergo elimination more readily than its equatorial counterpart, provided a trans-diaxial proton is available.

Intramolecular Interactions: The 4-hydroxyl group can participate in intramolecular hydrogen bonding, which can influence reaction pathways. Research on the formation of substituted tetrahydropyrans has shown that a 4-hydroxyl group can stabilize a boat-like transition state through hydrogen bonding with the reacting species. nih.gov This demonstrates that under certain conditions, the stereochemistry can direct a reaction to proceed through a higher-energy conformation to yield a specific stereochemical outcome, effectively controlling the reaction pathway. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2-propyloxan-4-ol

Reactions of the Hydroxyl Functionality in 2-Propyloxan-4-ol

The secondary hydroxyl group at the C-4 position is a key site for chemical modifications, including substitution, oxidation, and elimination reactions.

Substitution Reactions (e.g., Formation of Esters, Ethers, Halides)

The hydroxyl group of this compound can be replaced by various other functional groups through nucleophilic substitution reactions. These transformations typically require the conversion of the hydroxyl group into a better leaving group.

Esterification: Esters are commonly formed by reacting an alcohol with a carboxylic acid or its derivatives.

Fischer Esterification: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), this compound can react with a carboxylic acid (R-COOH) to form the corresponding ester. This is a reversible equilibrium-driven process, often requiring removal of water to favor product formation. masterorganicchemistry.comchemguide.co.uk

Acylation with Acyl Chlorides or Anhydrides: A more efficient method involves the use of more reactive acylating agents. For instance, reacting this compound with an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O), often in the presence of a base like pyridine, yields the ester. Research has documented the esterification of the similar compound 4-methyl-2-propyltetrahydro-2H-pyran-4-ol with acetic anhydride, which proceeds with 100% selectivity to the acetate product. researchgate.netresearchgate.net

Etherification: The formation of an ether from the hydroxyl group can be achieved via the Williamson ether synthesis. This two-step process involves:

Deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.

Subsequent reaction of the alkoxide with an alkyl halide (R'-X) in an Sₙ2 reaction to form the ether.

Formation of Halides: The hydroxyl group can be substituted by a halogen atom using specific halogenating agents.

Reaction with Hydrogen Halides: Strong acids like hydrochloric (HCl) or hydrobromic (HBr) acid can protonate the hydroxyl group, turning it into a good leaving group (H₂O). The subsequent attack by the halide ion (Cl⁻ or Br⁻) forms the corresponding 4-halo-2-propyloxane. nih.gov This reaction proceeds via an Sₙ1 or Sₙ2 mechanism depending on the conditions.

Reaction with Other Halogenating Agents: Reagents like thionyl chloride (SOCl₂) are used to form alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides from alcohols. These reactions generally proceed with good yields.

Table 1: Summary of Substitution Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Carboxylic Acid (RCOOH), H⁺ catalyst | 2-Propyloxan-4-yl ester |

| Acid Anhydride ((RCO)₂O), Pyridine | 2-Propyloxan-4-yl ester | |

| Etherification | 1. NaH; 2. Alkyl Halide (R'-X) | 4-Alkoxy-2-propyloxane |

| Halogenation | HBr or HCl | 4-Bromo- or 4-Chloro-2-propyloxane |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2-propyloxan-4-one. chemguide.co.uk Tertiary alcohols are resistant to oxidation, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids. chemguide.co.uklibretexts.org A variety of oxidizing agents can accomplish this transformation. chemistrysteps.comorganic-chemistry.org

Chromium-Based Reagents: The Jones oxidation, which uses chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid, is a classic method for oxidizing secondary alcohols to ketones. libretexts.orgorganic-chemistry.orgwikipedia.orgjk-sci.com The mechanism involves the formation of a chromate ester, followed by an E2-type elimination of the alpha-proton by a base (like water) to form the carbon-oxygen double bond. chemistrysteps.comorganic-chemistry.org Milder chromium reagents like pyridinium chlorochromate (PCC) also effectively oxidize secondary alcohols to ketones. libretexts.org

Potassium Permanganate (KMnO₄): Under controlled conditions (acidic or basic), KMnO₄ can also be used for this oxidation. chemistrysteps.com

Reduction: Direct reduction of the hydroxyl group is not a feasible reaction. However, it can be achieved indirectly by first converting the alcohol into a good leaving group. The hydroxyl group can be transformed into a tosylate ester by reacting it with tosyl chloride (TsCl) in pyridine. The resulting tosylate is an excellent leaving group and can be subsequently removed by a hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an Sₙ2 reaction, yielding 2-propyloxane.

Table 2: Oxidation of this compound

| Reagent | Product |

|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Propyloxan-4-one |

| Pyridinium Chlorochromate (PCC) | 2-Propyloxan-4-one |

Elimination Reactions

The acid-catalyzed dehydration of this compound results in the formation of an alkene through the elimination of a water molecule. saskoer.ca This reaction is typically performed by heating the alcohol with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). savemyexams.commasterorganicchemistry.com

For a secondary alcohol like this compound, the reaction generally proceeds through an E1 mechanism.

Protonation: The acid catalyst protonates the hydroxyl group, converting it into an alkyloxonium ion, which is an excellent leaving group (H₂O).

Carbocation Formation: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at the C-4 position. This is the rate-determining step.

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation (C-3 or C-5).

This deprotonation can lead to two possible alkene products, with the major product typically determined by Zaitsev's rule, which favors the formation of the more substituted (more stable) alkene.

Product 1 (Major): 2-Propyl-3,4-dihydro-2H-pyran

Product 2 (Minor): 2-Propyl-5,6-dihydro-2H-pyran

Alternatively, an E2 mechanism can be favored if the hydroxyl group is first converted to a superior leaving group, such as a tosylate, and then treated with a strong, non-nucleophilic base. youtube.com

Transformations Involving the Oxane Ring of this compound

The tetrahydropyran (oxane) ring is a cyclic ether and is generally unreactive. However, under specific conditions, it can undergo cleavage or rearrangement.

Ring-Opening Reactions and Derived Products

The cleavage of the oxane ring requires harsh conditions, typically involving strong acids. mdpi.com Lewis acids are particularly effective at promoting the ring-opening of cyclic ethers. mdpi.comcdnsciencepub.com

The mechanism for acid-catalyzed ring-opening involves the following steps:

Activation: The ether oxygen is protonated by a Brønsted acid or coordinates with a Lewis acid. This activation weakens the C-O bonds of the ring and makes the adjacent carbon atoms (C-2 and C-6) electrophilic.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons (C-2 or C-6) in an Sₙ2 or Sₙ1-like manner, leading to the cleavage of the C-O bond. libretexts.orglibretexts.orgstackexchange.com

For this compound, nucleophilic attack at C-2 would be sterically hindered by the propyl group. Therefore, attack is more likely at C-6. For example, reaction with a strong acid like HBr would lead to the formation of a bromo-diol after the ring has opened. The stability of the tetrahydropyran ring means that these reactions are significantly less favorable than the opening of strained rings like epoxides. libretexts.orglibretexts.org

Rearrangements and Cyclization Pathways

The structure of this compound is closely related to the products of the Prins reaction, a key method for synthesizing tetrahydropyran rings. nih.govmdpi.comresearchgate.net The Prins reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. acs.org The formation of this compound itself has been noted as a byproduct in certain Prins-type reactions, suggesting its involvement in related cyclization and rearrangement equilibria under acidic conditions. researchgate.netresearchgate.net

The key intermediate in a Prins cyclization is an oxocarbenium ion, which undergoes an intramolecular attack by the alkene π-bond to form the six-membered ring. nih.gov It is conceivable that under strong acid catalysis, this compound could participate in a retro-Prins reaction, leading back to the precursor aldehyde and homoallylic alcohol.

Furthermore, reactions that proceed via carbocation intermediates, such as the E1 dehydration, can be accompanied by molecular rearrangements if a more stable carbocation can be formed. masterorganicchemistry.comnumberanalytics.com In the case of the C-4 carbocation of this compound, a 1,2-hydride shift from C-3 or C-5 would not lead to a more stable carbocation, making such a rearrangement unlikely. However, more complex rearrangements, such as palladium-catalyzed dyotropic rearrangements, have been reported for functionalized tetrahydropyranols, highlighting the potential for skeletal reorganization in these systems under specific catalytic conditions. nih.gov

Mechanistic Investigations into this compound Formation and Reactivity

The formation of this compound, a substituted tetrahydropyran, typically proceeds through acid-catalyzed reactions such as the Prins cyclization. Understanding the intricate mechanisms, including the transient species that dictate the reaction pathway and the influence of catalysts on these pathways, is crucial for controlling reaction outcomes and optimizing the synthesis of desired products.

Analysis of Reaction Intermediates and Transition States

The study of reaction mechanisms hinges on identifying and characterizing the short-lived species that connect reactants to products. york.ac.uk Reaction intermediates are transient, relatively stable molecules that exist at energy minima between reaction steps, while transition states represent the highest energy points of each step and are inherently unstable. youtube.comlibretexts.org For the formation of this compound via the Prins reaction—a key route involving the condensation of an aldehyde (e.g., butanal) and a homoallylic alcohol (e.g., 3-buten-1-ol)—the mechanism involves several distinct intermediates and transition states.

The reaction is initiated by the activation of the aldehyde by an acid catalyst. The subsequent steps involve the formation of key intermediates that guide the cyclization process. The primary intermediates in the formation of substituted tetrahydropyranols like this compound are hemiacetals and carbocations. researchgate.net

Key Reaction Intermediates:

Hemiacetal Intermediate: Formed from the initial reaction between the protonated aldehyde and the alcohol. This species exists in equilibrium with the starting materials. researchgate.net

Oxocarbenium/Carbocation Ion Intermediate: Dehydration of the hemiacetal leads to the formation of a highly reactive carbocation intermediate. This electrophilic species is crucial as it undergoes the intramolecular attack by the alkene moiety to form the tetrahydropyran ring. researchgate.net

The transformation between these species proceeds through high-energy transition states. researchgate.net Modern analytical methods are indispensable for probing these fleeting structures. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are powerful for detecting and characterizing charged intermediates directly from reaction mixtures. europa.eunih.govmdpi.com Complementarily, computational chemistry, particularly Density Functional Theory (DFT) calculations, allows for the modeling of reaction pathways, providing insights into the energies and structures of both intermediates and transition states that are difficult to observe experimentally. mdpi.com

Table 1: Key Intermediates and Transition States in this compound Formation

| Species | Description | Role in Mechanism | Method of Investigation |

|---|---|---|---|

| Hemiacetal | Product of the addition of the homoallylic alcohol to the activated aldehyde. | A relatively stable intermediate formed in the first stage of the reaction. | Spectroscopic methods, Trapping experiments. york.ac.uk |

| Transition State 1 | The energy maximum for the formation and decomposition of the hemiacetal. | Represents the energy barrier for the initial nucleophilic attack. | Computational analysis (DFT). mdpi.com |

| Oxocarbenium Ion | A resonance-stabilized carbocation formed upon loss of water from the hemiacetal. | The key electrophilic intermediate that undergoes cyclization. | ESI-MS, Ion Spectroscopy. nih.govrsc.org |

| Transition State 2 | The energy maximum for the ring-closing step (intramolecular hydroalkoxylation). | Represents the energy barrier for the formation of the oxane ring. | Computational analysis (DFT). mdpi.com |

Influence of Catalysis on Reaction Mechanisms (e.g., Zeolite Catalysis leading to byproduct formation)

The catalytic activity of zeolites in the Prins reaction stems from their Brønsted and Lewis acid sites. researchgate.net The reaction mechanism over a zeolite catalyst involves the adsorption of reactants onto the active sites within the zeolite framework. The Brønsted acid sites (protons) are particularly effective at protonating the carbonyl group of the aldehyde, which activates it for nucleophilic attack by the homoallylic alcohol, initiating the cyclization cascade.

However, the properties of the catalyst can significantly influence the reaction pathway and product distribution. Research indicates that the strength of the acid sites within the zeolite plays a critical role. Specifically, acid sites with higher strength can promote the formation of byproducts, including this compound, alongside other compounds like tetrahydropyranyl ethers. researchgate.netresearchgate.netresearchgate.net This is often attributed to the strong adsorption of bulky oxygen-containing intermediates or products onto these powerful acid sites, which can facilitate further reactions or rearrangements. researchgate.netresearchgate.net

The structure of the zeolite itself is also a key factor. Hierarchical zeolites, which possess both micropores and larger mesopores, offer enhanced accessibility to active sites. cuni.czresearchgate.net This improved accessibility can lead to higher catalytic activity, especially for reactions involving bulky molecules. acs.org For instance, nanosponge Beta zeolites, with their developed mesoporosity, provide high accessibility to acid sites, which can influence the diffusion of reactants and products and, consequently, the selectivity of the reaction. researchgate.net While this can be beneficial, the presence of highly accessible and strong acid sites may also increase the rate of byproduct formation. researchgate.netresearchgate.net

Table 2: Influence of Zeolite Properties on Byproduct Formation in Prins-Type Reactions

| Catalyst Type | Key Property | Influence on Mechanism | Outcome |

|---|---|---|---|

| Conventional Zeolites (e.g., MFI) | Microporous structure, variable acidity. oaepublish.com | Shape selectivity based on pore size; activity dependent on acid site density and strength. | Can catalyze the reaction, but diffusion limitations may occur. oaepublish.com |

| Beta Zeolites | High concentration of Brønsted acid sites. researchgate.net | Effective for acid-catalyzed cyclizations. | High activity, but strong acidity can lead to byproducts. researchgate.net |

| Hierarchical Zeolites (e.g., Nanosponge Beta) | Mesoporosity and high accessibility of acid sites. researchgate.net | Reduced diffusion limitations for bulky molecules and intermediates. | Enhanced catalytic activity, but strong, accessible sites may promote byproduct formation like this compound. researchgate.netacs.org |

| Metal-Modified Zeolites (e.g., Ce-MCM-41) | Introduction of Lewis acid sites alongside Brønsted acidity. researchgate.net | Alters the balance of acid-catalyzed pathways. | Can enhance selectivity towards the desired tetrahydropyranol product by moderating acidity. researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2-propyloxan-4-ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-propyloxan-4-ol. It provides information on the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule and their immediate electronic environment. For this compound, distinct signals would be expected for the protons of the propyl group, the protons on the oxane ring, and the hydroxyl proton. The integration of these signals provides the ratio of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aliphatic, bonded to oxygen), providing a carbon map of the molecule.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps trace the connectivity of the C-H bonds throughout the propyl chain and the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry, or the 3D arrangement, of the molecule. It detects protons that are close in space, even if they are not directly bonded. This is critical for establishing the relative orientation (cis/trans) of the propyl group and the hydroxyl group on the oxane ring, which significantly influences the compound's physical and chemical properties.

| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | |

| Atom | Predicted ¹H Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | 1.5 - 4.0 (broad singlet) |

| Ring CH-O (Position 2) | 3.2 - 3.8 (multiplet) |

| Ring CH-OH (Position 4) | 3.5 - 4.2 (multiplet) |

| Ring CH₂ (Positions 3, 5, 6) | 1.4 - 2.2 (multiplets) |

| Propyl CH₂ (adjacent to ring) | 1.3 - 1.7 (multiplet) |

| Propyl CH₂ (middle) | 1.2 - 1.6 (multiplet) |

| Propyl CH₃ | 0.8 - 1.0 (triplet) |

| Note: These are estimated chemical shift ranges. Actual values depend on the solvent, concentration, and specific stereoisomer. |

Mass Spectrometry (MS) Techniques in the Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a potent tool for separating and identifying components in a mixture.

For this compound (molar mass: 144.21 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 144, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the precise elemental formula (C₈H₁₆O₂).

Fragmentation analysis is key to structural elucidation. The molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. For this compound, predictable fragmentation patterns include:

Loss of a propyl radical: A significant peak would be expected at m/z = 101 (M - 43), resulting from the cleavage of the bond between the propyl group and the oxane ring.

Loss of water: Alcohols readily undergo dehydration, leading to a peak at m/z = 126 (M - 18).

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ring oxygen is common in ethers.

Ring-opening fragmentation: The oxane ring can open and subsequently fragment, leading to a series of smaller ions that can help piece together the original structure.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Predicted Fragment Ion |

| 144 | [C₈H₁₆O₂]⁺ |

| 126 | [C₈H₁₄O]⁺ |

| 101 | [C₅H₉O₂]⁺ |

| 83 | [C₅H₇O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

| Note: The relative intensity of these peaks provides further clues about the stability of the ions and the molecular structure. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). For this compound, the IR spectrum would show key absorption bands that confirm its identity:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group. The broadening is due to hydrogen bonding.

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the aliphatic propyl group and the oxane ring.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibrations of the ether linkage within the oxane ring and the secondary alcohol.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the carbon backbone would be more prominent in the Raman spectrum, providing complementary information to the IR data.

| Characteristic Vibrational Frequencies for this compound | |

| Functional Group | Technique |

| Alcohol (-OH) | IR |

| Alkane (C-H) | IR, Raman |

| Ether/Alcohol (C-O) | IR |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique works by diffracting a beam of X-rays off a single, well-ordered crystal of the compound. By analyzing the diffraction pattern, it is possible to calculate a 3D map of the electron density and thus determine the precise position of every atom in the molecule.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact chair or boat conformation of the oxane ring in the solid state.

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry (R/S configuration) at each stereocenter, which is crucial for understanding its biological activity or interaction with other chiral molecules.

Intermolecular Interactions: It reveals how the molecules pack in the crystal lattice, including details of hydrogen bonding networks involving the hydroxyl group.

While powerful, the main limitation is the requirement for a high-quality single crystal, which can be challenging to obtain for relatively simple, flexible, or liquid compounds like this compound.

Chromatographic Methods for Purification and Analytical Resolution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are essential for its purification and analysis.

Gas Chromatography (GC): GC is an ideal technique for separating and analyzing volatile compounds. A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

Purification: Preparative GC can be used to isolate pure this compound from a reaction mixture.

Analytical Resolution: Analytical GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to determine the purity of a sample and to quantify the amount of this compound present. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile for GC or that might decompose at high temperatures.

Purification: Similar to GC, preparative HPLC can be used to isolate this compound.

Analytical Resolution: The compound can be analyzed using different column types (e.g., normal-phase or reverse-phase) depending on its polarity. Since this compound lacks a strong UV chromophore, detection might require a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Computational and Theoretical Investigations of 2-propyloxan-4-ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-propyloxan-4-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule. mdpi.com

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be a common choice to balance computational cost and accuracy. iosrjournals.org These calculations solve approximations of the Schrödinger equation to find the geometry that corresponds to the minimum energy on the potential energy surface. faccts.de The optimization process would reveal key structural parameters, such as the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure analysis resulting from these calculations provides insights into the molecule's reactivity. For instance, the distribution of electron density would show that the oxygen atoms of the hydroxyl group and the oxane ring are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be electron-deficient, indicating its acidic character.

Table 1: Hypothetical Optimized Geometrical Parameters for cis-2-Propyloxan-4-ol

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,2p)) |

|---|---|---|

| Bond Length | C2-O1 | 1.425 Å |

| Bond Length | C4-O(H) | 1.430 Å |

| Bond Length | O-H | 0.965 Å |

| Bond Length | C2-C(propyl) | 1.535 Å |

| Bond Angle | C6-O1-C2 | 111.5° |

| Bond Angle | C3-C4-C5 | 110.8° |

| Dihedral Angle | H-O4-C4-C5 | 178.5° (axial OH) |

| Dihedral Angle | C(propyl)-C2-O1-C6 | -175.2° (equatorial propyl) |

This table presents hypothetical data for the cis-isomer with an axial hydroxyl group and an equatorial propyl group, which is often a stable conformation for such substituted oxanes.

Molecular Modeling of Conformational Landscapes and Isomer Stability

The flexible six-membered oxane ring of this compound can adopt several conformations, primarily chair and boat forms. Molecular modeling techniques are used to explore this conformational landscape and to determine the relative stabilities of different conformers and stereoisomers. nih.govresearchgate.net

The oxane ring is expected to predominantly exist in a chair conformation to minimize torsional and steric strain. The substituents—the propyl group at C2 and the hydroxyl group at C4—can be oriented in either axial or equatorial positions. This gives rise to four possible chair conformers for each stereoisomer (cis and trans).

Computational studies would typically involve a systematic conformational search followed by geometry optimization and energy calculation for each identified conformer. The relative energies of these conformers are used to determine their population at a given temperature according to the Boltzmann distribution. Generally, conformers with bulky groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. nih.gov For this compound, the propyl group, being larger than the hydroxyl group, would strongly prefer an equatorial position. The preference of the hydroxyl group is less pronounced and can be influenced by intramolecular hydrogen bonding.

The relative stability of the cis and trans isomers can also be assessed by comparing the energies of their most stable conformers. For example, the cis-isomer with an equatorial propyl group and an axial hydroxyl group might be compared with the trans-isomer having both groups in equatorial positions.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer | Propyl Group | Hydroxyl Group | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 | ~75 |

| cis | Equatorial | Axial | 0.55 | ~24 |

| trans | Axial | Axial | 4.50 | <1 |

| cis | Axial | Equatorial | 5.20 | <1 |

This hypothetical data illustrates the expected preference for equatorial substitution, with the trans-diequatorial conformer being the most stable.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can greatly assist in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. faccts.denih.gov For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

NMR chemical shifts (¹³C and ¹H) are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. gaussian.compan.olsztyn.pl The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). These predicted shifts are highly sensitive to the molecular geometry and electronic environment, making them useful for distinguishing between different isomers and conformers. frontiersin.org

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be compared with experimental IR spectra to identify characteristic functional groups, such as the O-H stretch of the alcohol and the C-O-C stretch of the ether.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for trans-2-Propyloxan-4-ol

| Spectroscopy | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 Chemical Shift (ppm) | 75.8 | 76.2 |

| ¹³C NMR | C4 Chemical Shift (ppm) | 68.2 | 68.5 |

| ¹H NMR | H on C2 Chemical Shift (ppm) | 3.45 | 3.50 |

| ¹H NMR | H on C4 Chemical Shift (ppm) | 3.90 | 3.95 |

| IR | O-H Stretch (cm⁻¹) | 3450 | 3445 |

| IR | C-O-C Stretch (cm⁻¹) | 1095 | 1100 |

Elucidation of Reaction Mechanisms and Energetics through Computational Studies

Computational studies can illuminate the detailed pathways of chemical reactions involving this compound, providing insights into reaction mechanisms, transition states, and the energetics of these processes. researchgate.netcam.ac.uk For example, the formation of this compound, perhaps through the acid-catalyzed reaction of a diol with an aldehyde, could be modeled.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. uga.edu

For a reaction such as the dehydration of this compound, computational methods could be used to compare different possible mechanisms, for instance, E1 versus E2 elimination pathways. The calculations would determine the structures of the intermediates and transition states for each path and their corresponding energies. This would allow for a prediction of the most likely reaction mechanism and the expected product distribution under different conditions. uga.edu

Table 4: Hypothetical Energetics for a Proposed Reaction Step of this compound

| Reaction | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Dehydration | Reactant Complex (Protonated this compound) | 0.0 |

| Transition State (Water leaving) | +18.5 | |

| Product (Carbocation Intermediate + H₂O) | +5.2 |

This table provides a hypothetical energy profile for the rate-determining step in a potential E1 dehydration mechanism.

Role of 2-propyloxan-4-ol As a Chemical Synthon in Advanced Organic Synthesis

Strategic Utility in the Synthesis of Complex Organic Molecules

While direct, extensive application of 2-propyloxan-4-ol as a foundational building block in the total synthesis of complex molecules is not widely documented in prominent literature, its structure embodies the core features of the tetrahydropyran motif that is central to many synthetic strategies. The strategic value of such a synthon lies in its inherent functionalities: a hydroxyl group at the C4 position and a propyl group at the C2 position. These features offer potential for a variety of chemical transformations.

The hydroxyl group can be used as a handle for further functionalization, such as oxidation to a ketone, etherification, or esterification, thus allowing for the coupling of the THP unit to other fragments of a larger molecule. The stereochemistry of this hydroxyl group, whether cis or trans relative to the C2-propyl group, is a critical aspect that would dictate its utility in stereoselective synthesis. The development of methods for the stereoselective synthesis of substituted THPs, such as the Prins cyclization, hetero-Diels-Alder reactions, and hydroalkoxylation of silyl alkenols, provides a framework within which the potential of this compound as a chiral building block could be realized. beilstein-journals.orgnih.govmdpi.com

The propyl group at the C2 position influences the steric and electronic properties of the molecule and can play a role in directing the stereochemical outcome of reactions at other positions on the ring. The presence of this alkyl substituent is a common feature in many natural products containing the THP moiety. researchgate.net

Incorporation into Natural Product Scaffolds (Focus on Synthetic Routes and Building Block Utility)

The tetrahydropyran skeleton is a recurring structural motif in a multitude of natural products, including marine toxins, polyether antibiotics, and pheromones. beilstein-journals.orgresearchgate.net The synthesis of these complex natural products often relies on the stereoselective construction of substituted THP rings. nih.govsyr.edu While specific examples detailing the incorporation of this compound into natural product scaffolds are scarce, the general strategies for the synthesis of THP-containing natural products provide a blueprint for its potential application.

Key synthetic strategies that could, in principle, utilize a synthon like this compound include:

Prins Cyclization: This powerful reaction forms a tetrahydropyran ring from a homoallylic alcohol and an aldehyde. beilstein-journals.orgresearchgate.net The substitution pattern of this compound could potentially be achieved through a carefully designed Prins cyclization, which would install the propyl and hydroxyl groups with specific stereochemistry.